molecular formula C7H8N2O2S B14464208 2-(Methylsulfanyl)-4-nitroaniline CAS No. 69373-39-3

2-(Methylsulfanyl)-4-nitroaniline

Cat. No.: B14464208
CAS No.: 69373-39-3
M. Wt: 184.22 g/mol
InChI Key: XGKPTUGEOCZLIW-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-nitroaniline is an organic compound that features both a nitro group and a methylsulfanyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-nitroaniline typically involves the nitration of 2-(Methylsulfanyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-nitroaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of 2-(Methylsulfanyl)-4-phenylenediamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the methylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)-4-nitroaniline is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of compounds with specific properties and activities.

Properties

CAS No.

69373-39-3

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

2-methylsulfanyl-4-nitroaniline

InChI

InChI=1S/C7H8N2O2S/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3

InChI Key

XGKPTUGEOCZLIW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)[N+](=O)[O-])N

Origin of Product

United States

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